molecular formula C19H14FNO4 B5054786 3-Fluorobenzyl 2-[(2-furylcarbonyl)amino]benzoate

3-Fluorobenzyl 2-[(2-furylcarbonyl)amino]benzoate

Cat. No.: B5054786
M. Wt: 339.3 g/mol
InChI Key: IQQITWBOQYDENE-UHFFFAOYSA-N
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Description

3-Fluorobenzyl 2-[(2-furylcarbonyl)amino]benzoate is an organic compound that features a fluorobenzyl group, a furylcarbonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzyl 2-[(2-furylcarbonyl)amino]benzoate typically involves the esterification of 2-[(2-furylcarbonyl)amino]benzoic acid with 3-fluorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally benign is also considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzyl 2-[(2-furylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furylcarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

3-Fluorobenzyl 2-[(2-furylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Fluorobenzyl 2-[(2-furylcarbonyl)amino]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, while the furylcarbonyl group may facilitate interactions with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzyl chloride: A related compound with a similar benzyl group but different functional groups.

    2-Fluorobenzylamine: Another compound with a fluorobenzyl group, used in different chemical contexts.

    N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide: Shares the furylcarbonyl group but has different substituents.

Uniqueness

3-Fluorobenzyl 2-[(2-furylcarbonyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-fluorophenyl)methyl 2-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-14-6-3-5-13(11-14)12-25-19(23)15-7-1-2-8-16(15)21-18(22)17-9-4-10-24-17/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQITWBOQYDENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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